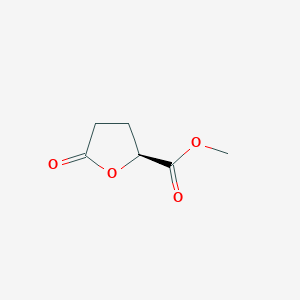

(S)-methyl 5-oxotetrahydrofuran-2-carboxylate

Beschreibung

Historical Context and Discovery

The development of (S)-methyl 5-oxotetrahydrofuran-2-carboxylate traces its origins to the broader investigation of γ-lactone compounds and their synthetic applications in organic chemistry. While specific documentation of the initial synthesis and isolation of this particular enantiomer remains limited in the available literature, the compound represents an evolution in the understanding of chiral lactone chemistry that gained prominence throughout the latter half of the twentieth century. The parent compound class, 5-oxotetrahydrofuran-2-carboxylic acid derivatives, was first systematically studied as researchers explored the structural relationships between hydroxyglutaric acid derivatives and their corresponding lactone forms.

The significance of stereochemical considerations in lactone chemistry became increasingly apparent as synthetic methodologies advanced, leading to the development of enantioselective synthetic routes for compounds such as this compound. The compound emerged from research focused on creating chiral building blocks for complex organic molecule synthesis, particularly in the pharmaceutical industry where stereochemical purity often determines biological activity and therapeutic efficacy.

Nomenclature and Classification

This compound follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The compound designation begins with the stereochemical descriptor "(S)-" indicating the absolute configuration at the chiral center according to the Cahn-Ingold-Prelog priority rules. The name systematically describes the molecular structure: "methyl" indicates the methyl ester functional group, "5-oxo" specifies the ketone carbonyl group at position 5 of the ring system, "tetrahydrofuran" describes the saturated five-membered oxygen-containing heterocycle, and "2-carboxylate" indicates the ester functionality at the 2-position.

Alternative nomenclature for this compound includes methyl (2S)-5-oxooxolane-2-carboxylate, where "oxolane" represents the systematic name for the tetrahydrofuran ring system. The Chemical Abstracts Service has assigned the registry number 21461-85-8 to this specific enantiomer, distinguishing it from the racemic mixture (CAS: 3885-29-8) and the (R)-enantiomer.

The compound belongs to several overlapping chemical classifications. Structurally, it represents a γ-lactone due to the five-membered ring containing the ketone carbonyl group. Functionally, it serves as both a methyl ester and a cyclic ketone. From a stereochemical perspective, it constitutes a chiral molecule with defined absolute configuration at the carbon bearing the carboxylate group.

Position Within the γ-Lactone Family of Compounds

This compound occupies a distinctive position within the broader γ-lactone family of organic compounds. γ-Lactones represent a fundamental class of heterocyclic compounds characterized by the general formula cyclo-O=COCHRCH2CH2, where the parent member is γ-butyrolactone when R equals hydrogen. This family encompasses numerous naturally occurring and synthetic compounds that play crucial roles in biological systems and industrial applications.

The structural framework of this compound incorporates the characteristic γ-lactone ring system while introducing additional complexity through the presence of the methyl carboxylate substituent. This modification significantly alters the compound's chemical and physical properties compared to simpler γ-lactone derivatives. The compound can be conceptually derived from 2-hydroxyglutaric acid through formal intramolecular condensation of the alcoholic hydroxyl group with the carboxyl group at position 5, followed by esterification of the remaining carboxylic acid functionality.

Table 1: Structural Comparison of Selected γ-Lactone Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| γ-Butyrolactone | C4H6O2 | 86.09 | Parent γ-lactone structure |

| γ-Valerolactone | C5H8O2 | 100.12 | Methyl-substituted γ-lactone |

| This compound | C6H8O4 | 144.13 | γ-Lactone with carboxylate functionality |

| 5-Oxotetrahydrofuran-2-carboxylic acid | C5H6O4 | 130.10 | Parent carboxylic acid form |

Within the γ-lactone family, this compound represents a bifunctional derivative that combines the reactivity patterns of both lactone and ester functional groups. This dual functionality expands the synthetic utility of the molecule beyond that of simpler γ-lactone derivatives, enabling participation in diverse chemical transformations and providing multiple sites for molecular modification.

Significance in Organic Chemistry and Biochemistry

The significance of this compound in organic chemistry stems primarily from its utility as a chiral building block for complex molecule synthesis. The compound's well-defined stereochemistry at the carbon bearing the carboxylate group makes it particularly valuable for enantioselective synthetic strategies where stereochemical control is paramount. The presence of multiple reactive functional groups within a single molecule provides synthetic chemists with numerous opportunities for chemical modification and elaboration.

In pharmaceutical chemistry, this compound serves as an important intermediate in the synthesis of various therapeutic agents. The stereochemical purity achievable with the (S)-enantiomer is crucial for drug development, where different enantiomers can exhibit dramatically different biological activities, toxicity profiles, and pharmacokinetic properties. The compound's structural features allow for its incorporation into larger molecular frameworks while maintaining stereochemical integrity.

From a biochemical perspective, this compound exhibits notable biological activity that extends beyond its role as a synthetic intermediate. The compound's interaction with biological systems reflects the broader significance of γ-lactone structures in natural product chemistry and metabolic processes. The specific stereochemistry of the (S)-enantiomer influences its binding affinity and selectivity for biological targets, making it a valuable tool for studying structure-activity relationships in medicinal chemistry research.

Table 2: Fundamental Properties of this compound

The compound's significance extends to materials science and polymer chemistry, where γ-lactone derivatives are increasingly utilized for developing biodegradable polymers and advanced materials. The presence of the methyl ester functionality provides additional opportunities for polymerization reactions and cross-linking processes that can be exploited in material design applications.

Eigenschaften

IUPAC Name |

methyl (2S)-5-oxooxolane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-9-6(8)4-2-3-5(7)10-4/h4H,2-3H2,1H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHPZLNLFDYSTG-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451596 | |

| Record name | (S)-methyl 5-oxotetrahydrofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21461-85-8 | |

| Record name | Methyl (2S)-tetrahydro-5-oxo-2-furancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21461-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-methyl 5-oxotetrahydrofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

From L-Glutamic Acid via Nitrosation and Lactonization

- Procedure : L-Glutamic acid is suspended in water with sodium nitrite and treated dropwise with hydrochloric acid at 0 °C under vigorous stirring. The reaction mixture is then warmed to room temperature and stirred for an extended period (e.g., 18 hours). After evaporation of water, extraction with ethyl acetate and drying yields the lactone acid.

- Yield : Approximately 98% yield of (S)-5-oxotetrahydrofuran-2-carboxylic acid as a solid syrup.

- Reaction Conditions :

- L-Glutamic acid (10 g, 68 mmol)

- NaNO2 (7.5 g, 108.7 mmol, 1.6 equiv)

- HCl (10 mL concentrated diluted to 50 mL)

- Temperature: 0 °C to room temperature

- Solvent: Water and ethyl acetate extraction

- Characterization : 1H NMR confirms the structure with characteristic multiplets corresponding to the tetrahydrofuran ring protons.

This method is well-established and provides a high yield of the chiral acid intermediate, preserving the (S)-configuration from the chiral pool starting material L-glutamic acid.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nitrosation & Lactonization | L-Glutamic acid, NaNO2, HCl, 0 °C to RT | 98 | High stereochemical purity |

Esterification to this compound

Once the (S)-5-oxotetrahydrofuran-2-carboxylic acid is obtained, it undergoes esterification to form the methyl ester.

Acid-Catalyzed Esterification

- Method : The acid is reacted with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.

- Reaction Conditions :

- Methanol as solvent and reagent

- Acid catalyst (e.g., H2SO4)

- Reflux temperature (typically 60–70 °C)

- Reaction time varies (several hours to ensure complete conversion)

- Outcome : The esterification proceeds with high conversion, yielding this compound with retention of stereochemistry.

Industrial and Continuous Flow Methods

- Scale-up : Industrial synthesis employs continuous flow reactors for better control over reaction parameters, improving yield and purity.

- Catalysts : Immobilized acid catalysts can be used to enhance reaction efficiency and facilitate catalyst recovery.

- Advantages : Continuous flow methods allow for precise temperature control, reduced reaction times, and scalability.

| Esterification Method | Catalyst | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Batch reflux | Sulfuric acid | 60–70 °C | High | Conventional method |

| Continuous flow | Immobilized acid catalyst | Controlled | High | Industrial scale, efficient |

Alternative Synthetic Routes and Advanced Methods

Oxidation of Tetrahydrofuran Derivatives

- Oxidative methods using potassium permanganate or chromium trioxide can convert tetrahydrofuran derivatives into the corresponding 5-oxo acids, which can then be esterified.

- These methods require careful control to avoid over-oxidation and racemization.

Enzymatic and Biocatalytic Approaches

- Enzymatic catalysis has been explored to enhance enantioselectivity during synthesis.

- Biocatalysts can provide mild reaction conditions and high stereochemical purity, making them attractive for pharmaceutical applications.

Microwave-Assisted Synthesis

- Microwave irradiation has been used to accelerate reactions such as 1,3-dipolar cycloadditions leading to related tetrahydrofuran derivatives.

- This method offers reduced reaction times and improved yields but is more commonly applied in derivative synthesis rather than direct preparation of the methyl ester.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Nitrosation of L-Glutamic Acid | L-Glutamic acid | NaNO2, HCl, 0 °C to RT | 98 | High stereochemical purity | Requires careful temperature control |

| Acid-Catalyzed Esterification | (S)-5-oxotetrahydrofuran-2-carboxylic acid | Methanol, H2SO4, reflux | High | Simple, well-established | Longer reaction times |

| Continuous Flow Esterification | Same as above | Immobilized acid catalyst, controlled temp | High | Scalable, efficient | Requires specialized equipment |

| Oxidation of Tetrahydrofuran | Tetrahydrofuran derivatives | KMnO4 or CrO3 | Moderate | Alternative route | Risk of racemization, over-oxidation |

| Enzymatic Synthesis | Various chiral precursors | Biocatalysts | High | High enantioselectivity | Cost and availability of enzymes |

| Microwave-Assisted Synthesis | Various | Microwave irradiation, methanol solvent | Moderate | Fast reaction times | Limited to derivatives |

Research Findings and Notes

- The stereochemistry of the starting material (L-glutamic acid) is crucial for obtaining the (S)-enantiomer of the product with high enantiomeric excess.

- The esterification step must be carefully controlled to avoid racemization.

- Continuous flow and enzymatic methods are promising for industrial-scale production due to their efficiency and selectivity.

- The compound’s chiral nature makes it valuable in asymmetric synthesis and pharmaceutical intermediate applications.

- Analytical data such as 1H NMR and IR spectroscopy confirm the structure and purity of the synthesized compound.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-methyl 5-oxotetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group, yielding hydroxyl derivatives.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like ammonia or thiols can be used in substitution reactions under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions include:

- Carboxylic acids from oxidation.

- Alcohols from reduction.

- Amines or thiols from substitution.

Wissenschaftliche Forschungsanwendungen

(S)-methyl 5-oxotetrahydrofuran-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.

Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Wirkmechanismus

The mechanism of action of (S)-methyl 5-oxotetrahydrofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes, participating in catalytic processes that lead to the formation of biologically active molecules. The presence of the chiral center allows for selective interactions with enzymes and receptors, enhancing its efficacy in various applications.

Vergleich Mit ähnlichen Verbindungen

(a) Enantiomers

- (R)-Methyl 5-oxotetrahydrofuran-2-carboxylate (CAS: 53558-93-3): The (R)-enantiomer shares identical molecular formula and physical properties (e.g., molecular weight: 144.13 g/mol) but differs in stereochemistry. It is used in asymmetric synthesis and catalytic studies. The (S)-enantiomer is more commonly referenced in biological applications due to its specific interactions with enzymes .

(b) Functional Group Derivatives

- 5-Oxotetrahydrofuran-2-carboxylic acid (CAS: 4344-84-7): The free carboxylic acid form has lower solubility in organic solvents compared to the methyl ester. It directly inhibits glutamate dehydrogenase, a key enzyme in cancer cell metabolism .

- Ethyl 5-oxotetrahydrofuran-2-carboxylate : Similar to the methyl ester but with a longer alkyl chain, offering modified lipophilicity and reaction kinetics in esterification processes .

Commercial and Industrial Relevance

- Pricing : (S)-Methyl 5-oxotetrahydrofuran-2-carboxylate is sold at €20.00/100mg , while its (R)-enantiomer is priced higher due to niche demand (€98% purity, Sigma-Aldrich) .

- Availability : The methyl ester is widely available from suppliers like CymitQuimica and Dtchem Laboratories, whereas the (S)-carboxylic acid form has been discontinued in commercial sales .

Biologische Aktivität

(S)-methyl 5-oxotetrahydrofuran-2-carboxylate is a chiral compound with notable applications in organic synthesis and pharmaceutical research. Its unique structure, featuring both a ketone and a carboxylate group, allows it to participate in various biological and chemical processes. This article delves into its biological activity, highlighting key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound possesses the following structural formula:

This compound is characterized by its five-membered ring structure, which includes four carbon atoms and one oxygen atom, along with functional groups that enhance its reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and metabolic pathways. It can act as a substrate for various enzymes involved in metabolic processes, influencing the synthesis of biologically active molecules. The compound's chiral nature allows for selective interactions, which can enhance its efficacy as a pharmaceutical intermediate.

Key Mechanisms Include:

- Enzyme Substrate : It participates in enzyme-catalyzed reactions, potentially leading to the formation of active metabolites.

- Inhibition or Activation : Depending on the context, it may inhibit or activate specific enzymes, affecting metabolic pathways.

- Cell Signaling Modulation : The compound can influence cellular signaling pathways and gene expression through interactions with transcription factors.

Biological Activity and Applications

Research indicates that this compound exhibits significant biological activity across various domains:

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, it has been linked to the inhibition of fatty acid synthase (FASN), a critical enzyme in lipid metabolism associated with cancer growth .

- Antimicrobial Properties : The compound has demonstrated potential antimicrobial effects, making it a candidate for further exploration in treating infections.

- Enzymatic Studies : It has been utilized in studies focusing on enzyme-catalyzed reactions, providing insights into metabolic pathways and enzyme mechanisms.

Case Study 1: Anticancer Mechanism

A study investigated the effects of this compound on human cancer cell lines. Results indicated that treatment with this compound led to decreased cell viability and altered mitochondrial function. The mechanism was linked to the inhibition of FASN activity, which resulted in reduced lipogenesis and increased oxidative stress in cancer cells .

Case Study 2: Antimicrobial Activity

In another study, this compound was tested against various bacterial strains. The results showed significant inhibitory effects on bacterial growth, suggesting its potential as an antimicrobial agent. Further investigations are needed to elucidate the specific mechanisms involved in its antimicrobial action.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notable Applications |

|---|---|---|

| (S)-5-oxotetrahydrofuran-2-carboxylic acid | Moderate anticancer activity | Precursor in organic synthesis |

| (R)-methyl 5-oxotetrahydrofuran-2-carboxylate | Limited biological studies | Potential pharmaceutical applications |

| (S)-5-hydroxytetrahydrofuran-2-carboxylate | Antioxidant properties | Research in metabolic pathways |

Q & A

Q. What computational methods are suitable for predicting the reactivity and stability of this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model electronic properties and transition states. Fukui indices predict electrophilic/nucleophilic sites, while molecular dynamics simulations assess solvent effects . Tools like Gaussian or ORCA are recommended, with validation against experimental NMR shifts .

用它!帮你看懂文献数据图,更好描述实验结果00:17

Q. How do structural modifications to the tetrahydrofuran ring impact biological activity?

- Methodology : Compare derivatives via in vitro assays (e.g., enzyme inhibition or cytotoxicity). For instance, substituting the methyl group with halogens (Cl, F) alters lipophilicity, as seen in dichlorophenoxy-furan carboxylates . Structure-Activity Relationship (SAR) studies require systematic variation of substituents and QSAR modeling .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

- Methodology : Continuous flow reactors improve heat/mass transfer and reduce racemization risks. Process Analytical Technology (PAT) tools (e.g., inline HPLC) monitor enantiomeric ratios in real time. Catalytic systems with immobilized chiral catalysts enhance recyclability .

Q. How can degradation pathways of this compound be analyzed under varying pH and temperature conditions?

- Methodology : Accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH for 6 months, with LC-MS to identify degradation products (e.g., hydrolysis to 5-oxotetrahydrofuran-2-carboxylic acid). Kinetic modeling (Arrhenius equation) predicts shelf life .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields for similar tetrahydrofuran carboxylates?

- Methodology : Replicate experiments using strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere). Cross-validate with alternative routes, such as enzymatic esterification or microwave-assisted synthesis . Publish detailed protocols with raw data (e.g., NMR spectra) to enhance reproducibility .

Q. What strategies mitigate batch-to-batch variability in stereochemical outcomes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.